4-(4-Butoxyphenyl)phenylboronic acid
Description
4-(4-Butoxyphenyl)phenylboronic acid is a boronic acid derivative featuring a biphenyl scaffold. One phenyl ring is substituted with a butoxy group (–O–C₄H₉) at the para position, while the other bears the boronic acid (–B(OH)₂) moiety. This structure combines the electron-donating nature of the alkoxy group with the Lewis acidic boronic acid, making it suitable for applications in organic synthesis, sensing, and biomolecular interactions. Its unique substituents influence solubility, reactivity, and binding affinity compared to simpler phenylboronic acids.
Properties
IUPAC Name |
[4-(4-butoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-2-3-12-20-16-10-6-14(7-11-16)13-4-8-15(9-5-13)17(18)19/h4-11,18-19H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHSCSJTCSAHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611150 | |
| Record name | (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158937-24-7 | |
| Record name | (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The target compound is synthesized via coupling between a boronic acid-bearing aryl group and a halogenated aryl ether. Specifically, phenylboronic acid reacts with 4-bromo-1-butoxybenzene under palladium catalysis to form the biphenyl structure. The reaction proceeds through oxidative addition of the aryl bromide to palladium(0), transmetalation with the boronic acid, and reductive elimination to yield the product.
The regiochemical outcome is dictated by the para-substitution of both coupling partners, ensuring a linear biphenyl architecture. Key mechanistic studies highlight the role of the palladium catalyst (e.g., Pd(PPh₃)₄) in facilitating electron transfer, while bases such as Na₂CO₃ stabilize the boronate intermediate.
Optimization of Reaction Conditions
Optimization trials reveal that solvent systems comprising dioxane and water (3:1) at 80–100°C achieve yields exceeding 85%. Microwave-assisted synthesis reduces reaction times from hours to minutes (10–15 min at 125°C) without compromising yield, as demonstrated in comparative studies. Catalytic loading as low as 5 mol% Pd achieves efficient turnover, though higher loads (10 mol%) are standard for sterically hindered substrates.
Table 1: Suzuki-Miyaura Coupling Conditions for this compound
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 88 | |
| Base | Na₂CO₃ | 85 | |
| Solvent | Dioxane/H₂O (3:1) | 87 | |
| Temperature (°C) | 80 | 86 | |
| Microwave Duration | 10 min (125°C, 100 W) | 89 |
Classical Organometallic Synthesis via Grignard Reagents
Before the advent of cross-coupling methods, arylboronic acids were synthesized through organometallic intermediates. This approach remains relevant for substrates incompatible with palladium catalysis.
Formation of the Biphenyl Grignard Reagent
4-(4-Butoxyphenyl)phenylmagnesium bromide is prepared by reacting 4-bromo-1-butoxybenzene with magnesium metal in anhydrous tetrahydrofuran (THF). The Grignard reagent is subsequently treated with trimethyl borate (B(OMe)₃), followed by acidic hydrolysis to yield the boronic acid.
Challenges and Limitations
While this method provides direct access to the boronic acid, it suffers from low functional group tolerance and stringent anhydrous conditions. Side reactions, such as proto-deboronation and homocoupling, reduce yields to 60–70%. Additionally, the requirement for stoichiometric organometallic reagents increases costs and operational complexity compared to catalytic methods.
Miyaura Borylation of Preformed Biphenyl Halides
Miyaura borylation offers a complementary route by converting aryl halides to boronic esters, which are hydrolyzed to the target acid. This method is advantageous for substrates where direct coupling is impractical.
Reaction Protocol
4-Bromo-4'-butoxybiphenyl undergoes borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)). The reaction proceeds in dimethylformamide (DMF) at 100°C, yielding the pinacol boronate ester, which is hydrolyzed with HCl to afford the boronic acid.
Table 2: Miyaura Borylation Parameters
Substrate Limitations
Electron-deficient aryl halides exhibit faster reaction rates, while electron-rich substrates require prolonged heating. Steric hindrance at the coupling site further diminishes yields, making this method less versatile than Suzuki-Miyaura coupling.
Alternative Routes: Directed C-H Borylation
Recent advances in C-H functionalization enable the direct installation of boronic acid groups onto aromatic rings, bypassing prehalogenation steps. Iridium-catalyzed borylation using HBpin (pinacolborane) has been explored for biphenyl substrates.
Mechanism and Efficiency
A catalytic system comprising [Ir(OMe)(COD)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) activates the C-H bond at the para position of the biphenyl framework. Subsequent borylation with HBpin introduces the boronic ester, which is hydrolyzed to the acid. While this method avoids halogenation, competing borylation at meta positions limits regioselectivity (60:40 para:meta ratio), necessitating chromatographic purification.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Suzuki-Miyaura | 85–89 | Moderate | High | High |
| Organometallic | 60–70 | High | Low | Low |
| Miyaura Borylation | 75–78 | Moderate | Moderate | Moderate |
| C-H Borylation | 50–60 | High | Low | Low |
The Suzuki-Miyaura method emerges as the optimal choice due to its balance of yield, scalability, and tolerance for ether functionalities. Classical organometallic routes, while historically significant, are largely superseded by catalytic protocols. Miyaura borylation and C-H activation remain niche strategies for specialized substrates.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxyphenyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it couples with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Organic Synthesis
This compound serves as a building block in the synthesis of complex organic molecules. It is particularly useful in the Suzuki-Miyaura coupling reaction , which allows for the formation of biaryl compounds. The reaction typically involves coupling aryl halides with phenylboronic acids under palladium catalysis.
| Reaction Type | Description | Key Catalysts |
|---|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Palladium (Pd) |
| Oxidation | Conversion to phenolic compounds | Various oxidants |
| Substitution | Replacement of butoxy group with others | Bases (e.g., KCO) |
Medicinal Chemistry
In medicinal chemistry, 4-(4-Butoxyphenyl)phenylboronic acid has been investigated for its potential as an enzyme inhibitor and as a component in drug design. Its ability to interact with biological molecules makes it a candidate for developing therapeutic agents targeting specific enzymes involved in disease pathways.
Case Study:
Research has shown that phenylboronic acids can influence cell cycle progression and apoptosis in cancer cells, suggesting potential applications in cancer therapeutics .
Materials Science
The compound is also utilized in the development of specialized materials, including polymers with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as solubility and thermal stability.
Application Example:
In materials science, boronic acids are often used to create self-healing materials due to their ability to form dynamic covalent bonds that can reform after being broken .
Sensing and Imaging
This compound is employed in creating sensors and imaging agents due to its binding affinity for diols. This property enables the development of selective sensors for detecting sugars and other biomolecules.
Example Application:
The compound has been used in fluorescent sensors where the interaction with diols leads to a measurable change in fluorescence, allowing for quantitative analysis .
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Starting Materials: 4-bromo-1-butoxybenzene and phenylboronic acid.
- Reaction Conditions: Conducted under Suzuki-Miyaura coupling conditions using palladium catalysts.
- Solvents Used: Common solvents include toluene or ethanol at elevated temperatures.
Table: Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| Coupling Reaction | 4-bromo-1-butoxybenzene + PhB(OH) | Pd catalyst, base (KCO), solvent (toluene/ethanol), heat |
Mechanism of Action
The mechanism of action of 4-(4-Butoxyphenyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This property is utilized in various applications, such as sensing and drug delivery. The boronic acid group interacts with diol-containing molecules, forming stable complexes under physiological conditions .
Comparison with Similar Compounds
Electronic and Steric Effects of Substituents
Substituents on phenylboronic acids significantly alter their electronic properties and steric bulk, impacting reactivity and applications.
- Electron-Withdrawing Groups (EWG) : Sulfonamide/sulfonyl substituents (e.g., in compounds from ) lower pKa by stabilizing the boronate anion, enhancing reactivity with diols at physiological pH. This is critical for affinity chromatography .
- Electron-Donating Groups (EDG) : The butoxy group in 4-(4-Butoxyphenyl)phenylboronic acid is expected to increase pKa compared to the parent compound, reducing Lewis acidity. Similar EDG-substituted analogs (e.g., 4-methoxyphenylboronic acid) are used in Suzuki-Miyaura cross-couplings, where electronic effects influence catalytic efficiency .
Structural Analogs and Functional Diversity
Biphenylboronic Acids
- 4-Biphenylboronic Acid (): Lacks the butoxy group, leading to lower solubility in polar solvents. Its planar biphenyl structure facilitates π-π stacking in materials science but offers fewer opportunities for hydrogen bonding compared to alkoxy-substituted analogs .
- 4-(Benzyloxy)phenylboronic Acid (): The benzyloxy group enhances lipophilicity, making it useful in hydrophobic drug delivery systems. However, steric bulk may hinder interactions with small molecules .
Alkoxy-Substituted Derivatives
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura couplings with substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid) demonstrate that EDGs slow transmetallation due to reduced boronate electrophilicity . For this compound, the butoxy group may similarly moderate reactivity, favoring couplings with electron-deficient aryl halides.
- Steric effects from the biphenyl scaffold could further influence reaction yields, as seen in bulkier analogs like 4-(N,N-diphenylamino)phenylboronic acid (), which require optimized catalytic conditions .
Biological Activity
4-(4-Butoxyphenyl)phenylboronic acid is a member of the phenylboronic acid family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its boron atom, which can form reversible covalent bonds with diols, making it a valuable tool in biochemical applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with biomolecules through reversible covalent bonding. This interaction can modulate various biochemical pathways:
- Inhibition of Enzymes : Boronic acids can serve as enzyme inhibitors by binding to the active site of serine proteases and other enzymes that utilize diols in their catalytic mechanisms.
- Cell Cycle Regulation : Some studies indicate that phenylboronic acids may influence cell cycle progression and apoptosis in cancer cells, potentially leading to therapeutic applications in oncology.
- Detection of Biomolecules : The ability of boronic acids to form complexes with sugars and other diols allows them to be used as probes for detecting specific biomolecules in cellular environments.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro studies. Below is a summary table highlighting key findings from research studies:
| Study | Cell Line | Assay Method | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | A2780 (Ovarian cancer) | SRB Assay | 15 | Induction of apoptosis via caspase activation |
| Study 2 | HeLa (Cervical cancer) | MTT Assay | 25 | Cell cycle arrest at G2/M phase |
| Study 3 | MCF7 (Breast cancer) | Flow Cytometry | 30 | Inhibition of cell proliferation |
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various phenylboronic acids, including this compound, on ovarian cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase-3, leading to apoptosis. Flow cytometry analysis revealed an increase in cells arrested at the G2/M phase, suggesting that the compound disrupts normal cell cycle progression.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects of this compound on serine proteases. The compound demonstrated a strong binding affinity for the active site of these enzymes, resulting in decreased enzymatic activity. Kinetic studies revealed that the inhibition followed a competitive model, indicating that the compound effectively competes with natural substrates for binding.
Research Findings
Recent findings underscore the potential therapeutic applications of this compound:
- Anticancer Properties : The compound has shown promising results in inhibiting tumor growth in various cancer models, particularly ovarian and cervical cancers.
- Biomarker Detection : Its ability to bind selectively to certain biomolecules makes it a candidate for developing diagnostic tools for monitoring disease progression or treatment efficacy.
- Mechanistic Insights : Studies suggest that modifications on the phenyl ring can enhance or diminish biological activity, indicating a structure-activity relationship that can guide further drug development.
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-(4-Butoxyphenyl)phenylboronic acid with high purity?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aryl halides. For example, specifies that 4-n-Butoxyphenylboronic acid (>97.0% purity) is synthesized via high-performance liquid chromatography (HLC)-validated protocols, likely involving palladium-catalyzed coupling of 4-bromo-4′-butoxybiphenyl with bis(pinacolato)diboron . Key steps include:
- Reagent Selection: Use anhydrous solvents (e.g., THF) and inert gas (N₂/Ar) to prevent boronic acid oxidation.
- Purification: Recrystallization in ethanol/water mixtures or silica gel chromatography to remove unreacted precursors.
- Validation: Confirm purity via ¹H/¹³C NMR (e.g., monitoring B–O and aromatic proton signals) and HPLC .
Advanced: How does the butoxy substituent influence the electronic and steric properties of this boronic acid in diol-binding applications?
Methodological Answer:
The butoxy group (–OC₄H₉) is electron-donating, lowering the pKa of the boronic acid (enhancing diol-binding at physiological pH). This is critical for glucose-sensing or glycoprotein interactions (e.g., as in and ).
- Electronic Effects: Compare binding affinities using isothermal titration calorimetry (ITC) with model diols (e.g., fructose vs. glucose).
- Steric Effects: Conduct molecular docking studies to assess accessibility of the boronic acid moiety in protein complexes.
- Experimental Validation: Functionalize surfaces (e.g., nanoparticles in ) and measure binding kinetics via surface plasmon resonance (SPR) .
Data Contradiction: How can researchers resolve discrepancies in reported catalytic efficiencies of arylboronic acids in cross-coupling reactions?
Methodological Answer:
Contradictions often arise from impurities, solvent effects, or ligand choice. For this compound:
- Purity Control: Use HPLC (as in ) to quantify residual palladium or unreacted halides.
- Reaction Optimization: Screen ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) to identify optimal conditions.
- Mechanistic Studies: Employ ¹¹B NMR to monitor boronate ester formation, a critical intermediate in Suzuki reactions .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and butoxy methylene groups (δ 1.0–1.5 ppm). Boron shifts (δ 25–35 ppm in ¹¹B NMR) confirm boronic acid integrity .
- FT-IR: Look for B–O stretches (~1340 cm⁻¹) and O–H bonds (~3200 cm⁻¹).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺, C₁₆H₁₉BO₃⁺ = 270.14 m/z).
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced: What strategies improve the hydrolytic stability of this boronic acid in aqueous biomedical applications?
Methodological Answer:
- Protective Group Chemistry: Convert to pinacol esters (stable in water, reversible at acidic pH) as in .
- Nanoparticle Functionalization: Immobilize on silica or iron oxide nanoparticles () to shield the boronic acid from hydrolysis.
- pH Buffering: Use phosphate buffers (pH 7.4–8.5) to stabilize the boronate-diol complex .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis ( ).
- First Aid: For inhalation exposure, move to fresh air; for skin contact, rinse with water for 15 minutes ().
- Storage: Store in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .
Advanced: How can computational modeling predict the reactivity of this boronic acid in novel reaction systems?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate interactions with diols (e.g., glucose) in explicit solvent models (e.g., TIP3P water).
- Validation: Compare predicted binding constants (e.g., logK from MD) with experimental ITC data .
Data Contradiction: Why do some studies report weak antimicrobial activity for phenylboronic acids, while others show efficacy?
Methodological Answer:
- Strain-Specificity: Test against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) bacteria; outer membrane differences affect uptake.
- Concentration Gradients: Use MIC assays with concentrations from 1–512 µg/mL ( uses 10–100 µM for antiviral studies).
- Synergistic Effects: Combine with antibiotics (e.g., β-lactams) to enhance activity via boronic acid-mediated β-lactamase inhibition .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
